Bis(1-methylpentyl) Phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a clear, colorless liquid with a faint odor and is insoluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihexan-2-yl benzene-1,2-dicarboxylate can be synthesized through the esterification of terephthalic acid with hexanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 150-200°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, the production of dihexan-2-yl benzene-1,2-dicarboxylate follows a similar esterification process but on a larger scale. The reactants are continuously fed into a reactor, and the product is distilled to achieve the desired purity. The use of continuous reactors and distillation columns ensures efficient production and high yield.
Chemical Reactions Analysis
Types of Reactions
Dihexan-2-yl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield terephthalic acid and hexanol.
Oxidation: The compound can be oxidized under strong oxidative conditions to produce terephthalic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Terephthalic acid and hexanol.
Oxidation: Terephthalic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dihexan-2-yl benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible PVC products.
Biology: Studied for its potential endocrine-disrupting effects and interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of polymers.
Industry: Widely used in the production of flexible plastics, coatings, and adhesives
Mechanism of Action
The mechanism by which dihexan-2-yl benzene-1,2-dicarboxylate exerts its effects involves its interaction with biological molecules. As a plasticizer, it integrates into polymer matrices, increasing their flexibility by reducing intermolecular forces. In biological systems, it can interact with enzymes and receptors, potentially disrupting normal hormonal functions and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Dibutyl phthalate: Another commonly used plasticizer with similar applications but different physical properties.
Diisodecyl phthalate: Used in similar applications but has a different molecular structure and properties
Uniqueness
Dihexan-2-yl benzene-1,2-dicarboxylate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its longer alkyl chains compared to dibutyl phthalate provide better flexibility and lower volatility, making it suitable for applications requiring high-performance plasticizers .
Biological Activity
Bis(1-methylpentyl) phthalate (BMPP), a member of the phthalate family, is primarily used as a plasticizer in various industrial applications. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the biological activity of BMPP, focusing on its toxicological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₈H₃₄O₄
- Molecular Weight : 302.47 g/mol
- CAS Number : 59431-97-9
- Structure : BMPP consists of a phthalate backbone with two 1-methylpentyl ester groups.
BMPP acts as an endocrine disruptor, which means it can interfere with hormonal functions in biological systems. The primary mechanisms include:
- Hormonal Disruption : BMPP can mimic or block hormones, particularly estrogen and testosterone, leading to reproductive and developmental issues.
- Metabolic Pathways : It may affect metabolic enzymes, altering lipid metabolism and promoting adipogenesis (fat cell formation).
Toxicological Effects
Research indicates that BMPP may have several adverse biological effects:
Reproductive Toxicity
- Case Study : In animal studies, exposure to BMPP resulted in reduced fertility rates and developmental abnormalities in offspring. A notable study highlighted significant decreases in testes weight and abnormal sperm morphology in male rats exposed to high doses of BMPP .
Developmental Toxicity
- Findings : BMPP exposure during critical periods of development has been linked to skeletal malformations and other developmental delays in laboratory animals. The lowest observed adverse effect level (LOAEL) was established at 100 mg/kg body weight per day based on decreased fetal viability .
Endocrine Disruption
- Mechanism : BMPP has been shown to bind to estrogen receptors, potentially leading to increased estrogenic activity in vivo. This can result in altered reproductive organ development and function .
Summary of Research Findings
Case Studies
- Reproductive Health Study : A cohort study evaluated the effects of phthalates on human reproductive health, finding correlations between high urinary phthalate levels (including BMPP) and decreased semen quality among men.
- Developmental Impact Assessment : Research conducted on pregnant rats showed that maternal exposure to BMPP led to significant fetal growth restriction and skeletal deformities, emphasizing the compound's teratogenic potential .
Properties
IUPAC Name |
dihexan-2-yl benzene-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-5-7-11-15(3)23-19(21)17-13-9-10-14-18(17)20(22)24-16(4)12-8-6-2/h9-10,13-16H,5-8,11-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAJCUPLBIEJFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901334194 |
Source
|
Record name | Dihexan-2-yl benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901334194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59431-97-9 |
Source
|
Record name | Dihexan-2-yl benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901334194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.